molecular formula C10H11BO3 B189863 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde CAS No. 160068-88-2

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Cat. No. B189863
M. Wt: 190.01 g/mol
InChI Key: AMQBUMNOSGJNQL-UHFFFAOYSA-N
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Description

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H11BO3 . It has an average mass of 190.003 Da and a monoisotopic mass of 190.080124 Da . It is also known by other names such as "4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester" .


Molecular Structure Analysis

The molecular structure of “4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,3,2-dioxaborinan-2-yl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 350.7±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a flash point of 165.9±23.2 °C . The molar refractivity is 50.5±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Bioactivity and Synthesis Studies : One study synthesized a series of benzenesulfonamides starting from substituted benzaldehydes, including 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, for bioactivity studies. These compounds were tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives showed interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).

  • Catalysis in Glycerol Conversion : Another research focused on the acid-catalyzed condensation of glycerol with benzaldehyde for the synthesis of potential novel platform chemicals. The study evaluated various solid acids as heterogeneous catalysts for this conversion, indicating the potential of benzaldehyde derivatives in catalytic processes (Deutsch, Martin, & Lieske, 2007).

  • Chemical Reactions and Structural Analysis : Research on benzaldehyde derivatives includes examining their reactions with other chemicals. For instance, a study investigated the reaction of Benzaldehyde N,N-Dimethylhydrazone with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane, leading to the synthesis of a product with a unique spatial structure determined by X-ray diffraction study (Mironov et al., 2001).

  • Fluorescent Probe Development : A ratiometric fluorescent probe for cysteine and homocysteine, using 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, was developed, displaying a significant emission wavelength shift. This advancement may allow for quantitative detection of these biomolecules (Lin et al., 2008).

  • Anticancer Drug Intermediates : The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, was optimized for use as an intermediate in small molecule anticancer drugs. This compound is a key component in the synthesis of various anticancer drug derivatives (Zhang, Cao, Xu, & Wang, 2018).

  • Photocatalysis in Organic Synthesis : A study on graphitic carbon nitride as a metal-free photocatalyst highlighted its application in the selective synthesis of benzaldehyde from benzyl alcohol. The research emphasized environmentally friendly conditions and the catalyst's efficacy in this conversion process (Lima, Silva, Silva, & Faria, 2017).

Safety And Hazards

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is harmful if swallowed and is irritating to eyes, respiratory system, and skin . In case of contact with skin or eyes, flush with plenty of water and get medical aid . If swallowed, do not induce vomiting and seek medical aid . In case of inhalation, move to fresh air immediately and give artificial respiration or oxygen if needed .

properties

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQBUMNOSGJNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Welch - 2008 - hull-repository.worktribe.com
Porphyrin molecules are efficient generators of singlet oxygen and are used as photosensitisers in PDT. They are also known to accumulate in tumour tissue due to the …
Number of citations: 4 hull-repository.worktribe.com

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